4-(1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide
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Overview
Description
4-(1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with an isocyanate or carbamoyl chloride in the presence of a base such as triethylamine.
Attachment of the Chloromethoxyphenyl Group: This step involves the reaction of the quinazoline intermediate with 3-chloro-4-methoxyphenyl isocyanate or a similar reagent.
Final Coupling with the Butanamide Moiety: The final step involves coupling the quinazoline intermediate with N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and carbamoyl groups, leading to the formation of corresponding oxides and amides.
Reduction: Reduction reactions can target the quinazoline core or the carbamoyl group, potentially leading to the formation of dihydroquinazoline derivatives or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidized derivatives such as quinazoline N-oxides and carbamoyl oxides.
Reduction: Reduced derivatives such as dihydroquinazolines and primary amines.
Substitution: Substituted phenyl derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s quinazoline core is of interest due to its potential biological activity. Quinazoline derivatives are known to exhibit a range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. The presence of the quinazoline core and the carbamoyl group suggests that it may interact with biological targets such as enzymes and receptors, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties. For example, its ability to undergo various chemical reactions makes it suitable for the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is likely related to its interaction with specific molecular targets in biological systems. The quinazoline core can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The carbamoyl group may also play a role in binding to biological targets, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-(1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide: This compound is unique due to its specific combination of functional groups and the presence of the quinazoline core.
2-chloro-3,4-bis(4-methoxybenzyloxy)benzoic acid: Another compound with similar functional groups but a different core structure.
1-(3′-Chloro-4′-methoxyphenyl)-1,2-propanediol: A simpler compound with similar substituents but lacking the quinazoline core.
Uniqueness
The uniqueness of This compound lies in its combination of the quinazoline core with multiple functional groups, providing a versatile platform for chemical modifications and potential biological activity.
Properties
Molecular Formula |
C31H33ClN4O7 |
---|---|
Molecular Weight |
609.1 g/mol |
IUPAC Name |
4-[1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide |
InChI |
InChI=1S/C31H33ClN4O7/c1-41-25-13-11-21(18-23(25)32)34-29(38)19-36-24-8-5-4-7-22(24)30(39)35(31(36)40)16-6-9-28(37)33-15-14-20-10-12-26(42-2)27(17-20)43-3/h4-5,7-8,10-13,17-18H,6,9,14-16,19H2,1-3H3,(H,33,37)(H,34,38) |
InChI Key |
WKXGOKXLWJCDDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)OC)Cl)OC |
Origin of Product |
United States |
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